molecular formula C14H10F3N3O2 B2997632 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine CAS No. 866019-14-9

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine

Cat. No.: B2997632
CAS No.: 866019-14-9
M. Wt: 309.248
InChI Key: LHGWSUFNKHKLAN-UKWGHVSLSA-N
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Description

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine is a specialized chemical building block designed for advanced research and development, particularly in medicinal chemistry. This compound features a pyrazine heterocycle, a privileged scaffold in drug discovery known for its versatility and presence in bioactive molecules . The integration of the trifluoromethyl group is a key strategic feature, as this moiety is widely incorporated into agrochemicals and pharmaceuticals to enhance metabolic stability, membrane permeability, and binding affinity . The molecular structure, combining an electron-deficient pyrazine ring with a lipophilic trifluoromethylbenzoyl group, makes this compound a valuable intermediate for constructing more complex molecules. Researchers can utilize it in various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, methodologies that are well-established for functionalizing halogenated pyrazine cores . Its primary application is in the synthesis of novel compounds for biological screening, potentially leading to new therapeutic agents or agrochemicals. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

[(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3N3O2/c1-9(12-8-18-5-6-19-12)20-22-13(21)10-3-2-4-11(7-10)14(15,16)17/h2-8H,1H3/b20-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHGWSUFNKHKLAN-UKWGHVSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/OC(=O)C1=CC(=CC=C1)C(F)(F)F)/C2=NC=CN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401326649
Record name [(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820661
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866019-14-9
Record name [(Z)-1-pyrazin-2-ylethylideneamino] 3-(trifluoromethyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401326649
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine typically involves multiple steps, starting with the preparation of the trifluoromethylbenzoyl precursor. The trifluoromethyl group can be introduced through trifluoromethylation reactions, which are well-documented in the literature . The subsequent steps involve the formation of the ethanimidoyl linkage and the incorporation of the pyrazine ring. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to achieve large-scale production. The choice of raw materials and the optimization of reaction parameters are critical factors in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine is a chemical compound featuring a trifluoromethyl group attached to a benzoyl moiety, further linked to an ethanimidoyl group and a pyrazine ring. This compound has a variety of applications in scientific research, spanning chemistry, biology, and industry.

Scientific Research Applications

Chemistry
2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine serves as a building block in synthesizing complex molecules and as a reagent in various organic reactions.

Biology
It is employed in studying biological pathways and as a probe in biochemical assays.

Industry
This compound can be used in the production of agrochemicals and materials with unique properties.

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine has potential biological activities, particularly in medicinal chemistry and pharmacology. Compounds with similar structural features exhibit diverse mechanisms of action:

  • Inhibition of Enzymatic Activity Pyrazine derivatives have shown potential as enzyme inhibitors, which can be crucial in treating diseases such as cancer.
  • Antimicrobial Activity Some studies suggest that related compounds possess significant antibacterial and antifungal properties.
  • Antitumor Effects Compounds with similar scaffolds have been evaluated for their ability to inhibit tumor cell proliferation.

Case Studies

Antitumor Activity
A study demonstrated promising antitumor effects in vitro with compounds similar to 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine. The compound showed lower IC50 values in 2D assays compared to 3D assays, indicating higher efficacy in planar cultures. For instance, one related compound exhibited an IC50 of 6.26 μM against HCC827 cell lines, showcasing its potential as a therapeutic agent against lung cancer.

Enzyme Inhibition
A series of pyrazine derivatives were tested for their inhibitory effects on B-Raf kinase, a key target in cancer therapy. The binding affinity was assessed using molecular docking studies, revealing that certain modifications significantly enhanced inhibitory activity compared to standard inhibitors.

Mechanism of Action

The mechanism of action of 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine involves its interaction with molecular targets such as enzymes, receptors, or other biomolecules. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues with Pyrazine Core

2-Methoxy-3-(1-methylpropyl)pyrazine (CAS 24168-70-5)

  • Structure : Pyrazine core with methoxy and branched alkyl substituents.
  • Properties : Lower molecular weight (166.22 g/mol) and volatility, used as a flavoring agent (FEMA 3433) .
  • Contrast : The target compound’s trifluoromethyl and benzoyloxy groups confer higher molecular weight and stability, favoring pharmacological over flavorant applications.

2-Ethyl-3-methylpyrazine (CAS 15707-23-0)

  • Structure : Simple alkyl-substituted pyrazine.
  • Properties : Common in food chemistry; lacks electron-withdrawing groups.
  • Contrast : The absence of trifluoromethyl or acyloxy groups limits its utility in drug design compared to the target compound .

Trifluoromethyl-Substituted Heterocycles

6-Methyl-2-nitro-8-((2-(trifluoromethoxy)benzyl)oxy)imidazo[1,2-a]pyrazine

  • Structure : Imidazopyrazine core with trifluoromethoxy and nitro groups.
  • Contrast : The imidazopyrazine core differs from pyrazine, altering π-π stacking and hydrogen-bonding capabilities .

3-Trifluoromethyl Pyrazoles

  • Structure : Pyrazole ring with trifluoromethyl and methyl substituents.
  • Properties : Enhanced metabolic stability due to CF$_3$; used in agrochemicals.
  • Contrast : Pyrazole’s lower aromaticity compared to pyrazine may reduce binding affinity in target-specific applications .

Hydrazide/Hydrazone Derivatives

3-{[(2,4-Dichlorobenzyl)oxy]imino}-N'-[2-(2,4-dichlorophenoxy)ethanimidoyl]propanohydrazide

  • Structure : Ethanimidoyl hydrazide with dichlorobenzyl groups.
  • Properties : Higher molecular weight (478.16 g/mol) and halogen content increase hydrophobicity but raise toxicity concerns.

Piperazine and Nicotinamide Derivatives

N-[2-(Dimethylamino)ethyl]-5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]nicotinamide

  • Structure : Nicotinamide-piperazine hybrid with trifluoromethylbenzoyl.
  • Properties : Piperazine confers conformational flexibility; used in CNS-targeting drugs.
  • Contrast : The rigid pyrazine core in the target compound may improve selectivity for flat binding pockets .

Research Findings and Data Tables

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight Applications
Target Compound Pyrazine CF$_3$-benzoyloxy, ethanimidoyl ~400 (estimated) Drug discovery, oncology
2-Methoxy-3-(1-methylpropyl)pyrazine Pyrazine Methoxy, isobutyl 166.22 Flavoring agent
6-Methyl-2-nitro-8-(trifluoromethoxy...) Imidazopyrazine CF$3$O, NO$2$ ~380 (estimated) Antimicrobial research
3-Trifluoromethyl pyrazole Pyrazole CF$3$, CH$3$ ~180 (estimated) Agrochemicals

Key Findings:

Trifluoromethyl Effects : The CF$_3$ group in the target compound enhances lipophilicity (logP ~3.5) and resistance to oxidative metabolism, critical for oral bioavailability .

Synthesis Challenges: Unlike trifluoroethyl-substituted pyridazinones (), the benzoyloxy group in the target compound remains stable under basic conditions, simplifying derivatization .

Biological Activity: Hydrazide-derived compounds () show broad bioactivity, but the target compound’s pyrazine core may improve kinase inhibition compared to pyridazinones or pyrazoles .

Biological Activity

2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound consists of a pyrazine core substituted with an ethanimidoyl group and a trifluoromethylbenzoyloxy moiety. The presence of the trifluoromethyl group is notable for enhancing lipophilicity and potentially influencing biological interactions.

Research indicates that compounds with similar structural features often exhibit diverse mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Many pyrazine derivatives have shown potential as enzyme inhibitors, which can be crucial in treating diseases such as cancer.
  • Antimicrobial Activity : Some studies suggest that related compounds possess significant antibacterial and antifungal properties.
  • Antitumor Effects : Compounds with similar scaffolds have been evaluated for their ability to inhibit tumor cell proliferation.

Biological Activity Overview

Below is a summary table highlighting the biological activities reported for 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine and related compounds:

Activity Target Effect Reference
AntitumorVarious cancer cell linesInhibition of cell proliferation
AntibacterialGram-positive/negative bacteriaSignificant growth inhibition
Enzyme InhibitionSpecific kinases (e.g., B-Raf)Competitive inhibition

Case Studies

  • Antitumor Activity : A study on compounds similar to 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine demonstrated promising antitumor effects in vitro. The compound showed lower IC50 values in 2D assays compared to 3D assays, indicating a higher efficacy in planar cultures. For instance, one related compound exhibited an IC50 of 6.26 μM against HCC827 cell lines, showcasing its potential as a therapeutic agent against lung cancer .
  • Enzyme Inhibition : A series of pyrazine derivatives were tested for their inhibitory effects on B-Raf kinase, a key target in cancer therapy. The binding affinity was assessed using molecular docking studies, revealing that certain modifications significantly enhanced inhibitory activity compared to standard inhibitors .
  • Antimicrobial Properties : Another investigation evaluated the antimicrobial efficacy of similar compounds against various bacterial strains. Results indicated that certain derivatives displayed potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential as novel antimicrobial agents .

Q & A

Q. What are the common synthetic pathways for synthesizing 2-({[3-(Trifluoromethyl)benzoyl]oxy}ethanimidoyl)pyrazine and related heterocyclic compounds?

The synthesis typically involves multi-step reactions. For example, derivatives of thiadiazolo-pyrimidine are synthesized by reacting ethylcarboxylate intermediates with hydrazine in ethanol at 78°C, followed by characterization via 13C^{13}\text{C} NMR and IR spectroscopy . Key steps include nucleophilic substitution and cyclization under reflux conditions.

Q. Which spectroscopic methods are most reliable for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H^{1}\text{H} and 13C^{13}\text{C}, is critical for structural elucidation. Infrared (IR) spectroscopy confirms functional groups like carbonyls and imine bonds. Elemental analysis validates purity, as demonstrated in studies of benzimidazole derivatives .

Q. What solvents and reaction conditions are optimal for its synthesis?

Ethanol and methanol are preferred due to their ability to dissolve intermediates while facilitating hydrazine reactions. Elevated temperatures (e.g., 78°C) and inert atmospheres improve yields, as shown in thiadiazolo-pyrimidine synthesis .

Advanced Research Questions

Q. How can reaction pathways be controlled to avoid byproducts like diamides or benzimidazoles?

The choice of leaving groups and protonating agents influences product formation. For instance, excess protonating agents and high temperatures favor benzimidazole formation, while good leaving groups (e.g., trifluoromethyl) promote diamide intermediates . Optimization requires adjusting molar ratios and monitoring via TLC or HPLC.

Q. How do computational methods like DFT aid in predicting reactivity or electronic properties?

Density Functional Theory (DFT) calculations analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. This is critical for understanding how the trifluoromethyl group enhances electron-withdrawing effects, influencing reaction kinetics .

Q. What strategies resolve contradictions in reported yields for similar compounds?

Discrepancies may arise from solvent purity, reaction time, or catalyst choice. For example, ethanol’s lower carbon content improves hydrazine reactivity compared to longer-chain alcohols . Systematic replication under controlled conditions (e.g., standardized reagents, inert atmosphere) is recommended.

Q. How can spectral data (e.g., NMR splitting patterns) be interpreted for complex derivatives?

Overlapping signals in 1H^{1}\text{H} NMR can be resolved using 2D techniques (COSY, HSQC). For pyrazine derivatives, coupling constants and deuterated solvent effects help assign peaks. IR bands near 1650–1700 cm1^{-1} indicate carbonyl groups, critical for verifying imidoyl linkages .

Methodological Notes

  • Synthesis Optimization : Use polar aprotic solvents (DMF, DMSO) for intermediates prone to hydrolysis.
  • Data Validation : Cross-validate spectral data with computational simulations (e.g., ChemDraw) to confirm assignments .
  • Contradiction Mitigation : Document reaction parameters rigorously (e.g., stirring rate, cooling methods) to ensure reproducibility .

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